Hexahydro-7-isopropyl-4-methyl-2H-azepin-2-one hydrochloride
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Overview
Description
Hexahydro-7-isopropyl-4-methyl-2H-azepin-2-one hydrochloride is a synthetic organic compound belonging to the class of azepinones It is characterized by a seven-membered ring structure with an isopropyl and a methyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-7-isopropyl-4-methyl-2H-azepin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the azepinone ring. The reaction conditions often include the use of acidic or basic catalysts, and the process may require heating to facilitate the cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The industrial synthesis may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: Hexahydro-7-isopropyl-4-methyl-2H-azepin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Hexahydro-7-isopropyl-4-methyl-2H-azepin-2-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Hexahydro-7-isopropyl-4-methyl-2H-azepin-2-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Hexahydro-7-isopropyl-4-methyl-2H-azepin-2-one hydrochloride can be compared with other similar compounds, such as:
- Hexahydro-7-methyl-2H-azepin-2-one
- Hexahydro-1-(hydroxymethyl)-2H-azepin-2-one
- Menthone lactone
These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical properties and applications
Properties
CAS No. |
31967-00-7 |
---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
4-methyl-7-propan-2-ylazepan-2-one |
InChI |
InChI=1S/C10H19NO/c1-7(2)9-5-4-8(3)6-10(12)11-9/h7-9H,4-6H2,1-3H3,(H,11,12) |
InChI Key |
PUUQDDMRHVFUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(NC(=O)C1)C(C)C |
Origin of Product |
United States |
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